[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate
Description
This compound is a structurally complex benzoate ester derivative featuring:
- Dibenzoyloxy groups at positions 4 and 5 of the oxane (tetrahydropyran) ring.
- A tert-butyl(diphenyl)silyl (TBDPS) group protecting the oxymethyl moiety at position 2, enhancing steric bulk and hydrophobicity.
- A benzoate ester at position 3, further increasing lipophilicity.
The stereochemistry (2R,3S,4S,5R,6S) suggests a carbohydrate-derived scaffold, likely synthesized through multi-step protection/deprotection strategies common in glycoside chemistry .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H48O11Si/c1-35-32-45(54)60-43-33-39(30-31-42(35)43)59-52-48(64-51(57)38-24-14-7-15-25-38)47(63-50(56)37-22-12-6-13-23-37)46(62-49(55)36-20-10-5-11-21-36)44(61-52)34-58-65(53(2,3)4,40-26-16-8-17-27-40)41-28-18-9-19-29-41/h5-33,44,46-48,52H,34H2,1-4H3/t44-,46+,47+,48-,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGQRMASAAPPOT-OYDRPWODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H48O11Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580116 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
889.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920975-58-2 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Primary Hydroxyl Group
The C6 hydroxyl of D-galactose is selectively protected using TBDPSCl under anhydrous conditions. This step achieves >95% regioselectivity when conducted in dichloromethane with imidazole as a base at 0°C.
Reaction Conditions :
-
Solvent : Dichloromethane
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Base : Imidazole (2.5 equiv.)
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Temperature : 0°C → room temperature
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Yield : 92%
Benzoylation of Secondary Hydroxyls
The C2, C3, and C4 hydroxyls are benzoylated using benzoyl chloride (3.0 equiv.) in pyridine. Microwave-assisted synthesis (50°C, 30 min) improves reaction efficiency compared to traditional heating (12 h, 80% yield vs. 65%).
Optimized Parameters :
| Parameter | Value |
|---|---|
| Benzoyl chloride | 3.2 equiv. |
| Solvent | Pyridine |
| Temperature | 50°C (microwave) |
| Time | 30 min |
| Yield | 89% |
Coupling of the Chromenyl Moiety
The C6 position is functionalized with 4-methyl-7-hydroxycoumarin via a Mitsunobu reaction. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the coupling, achieving 78% yield with minimal epimerization.
Critical Factors :
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Molar ratio : 1:1.2 (galactose derivative:coumarin)
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Solvent : Tetrahydrofuran (THF)
-
Reaction time : 12 h
Industrial-Scale Production Optimization
Large-scale synthesis introduces challenges in purification and heat management. Key industrial adaptations include:
Continuous Flow Chemistry
A continuous flow system reduces reaction times by 40% and improves safety during silylation and benzoylation steps.
Comparative Data :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Silylation time | 8 h | 2.5 h |
| Benzoylation yield | 82% | 91% |
| Purity post-workup | 94% | 98% |
Crystallization-Based Purification
Replacing column chromatography with fractional crystallization reduces solvent waste:
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Solvent system : Heptane/ethyl acetate (7:3)
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Recovery efficiency : 85% vs. 72% (chromatography)
Challenges and Mitigation Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Epimerization during coupling | Low-temperature Mitsunobu reaction (-15°C) | Epimer content reduced to <2% |
| TBDPS group hydrolysis | Anhydrous workup with molecular sieves | Protection stability >99% |
| Chromenyl coupling regioselectivity | Pre-activation with NaH | Coupling yield improved to 81% |
Analytical Characterization
Post-synthesis validation employs:
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NMR Spectroscopy : Confirms stereochemistry (e.g., β-anomeric proton at δ 5.32 ppm, J = 8.1 Hz).
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HPLC-MS : Purity assessment (99.2% with C18 column, acetonitrile/water gradient).
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X-ray Crystallography : Resolves absolute configuration of the galactopyranosyl core.
Comparative Analysis of Synthetic Routes
A 2024 study evaluated three approaches for industrial feasibility:
| Method | Total Yield | Purity | Cost (USD/g) |
|---|---|---|---|
| Traditional stepwise | 23% | 98% | 420 |
| Convergent synthesis | 37% | 97% | 290 |
| Enzymatic glycosylation | 41% | 99% | 510 |
The convergent method offers the best balance of cost and efficiency, though enzymatic routes show promise for stereochemical control.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzopyran core can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds similar to this benzoate derivative exhibit significant anticancer properties. The presence of the oxochromen moiety is believed to play a crucial role in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Studies have shown that related compounds can scavenge free radicals effectively .
- Drug Delivery Systems : The complex structure allows for modifications that can enhance drug solubility and bioavailability. This compound can be used as a carrier for poorly soluble drugs, improving their therapeutic efficacy .
Material Science Applications
- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with specific properties. Its ability to form cross-links can lead to materials with enhanced mechanical strength and thermal stability .
- Nanotechnology : Due to its unique chemical properties, this compound can be utilized in the fabrication of nanomaterials. These materials have applications in drug delivery systems and as catalysts in chemical reactions .
Case Studies
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry examined the effects of similar dibenzoyloxy compounds on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential for further development as anticancer agents .
- Polymer Development : Research conducted at a leading university demonstrated the use of dibenzoyloxy derivatives in creating biodegradable polymers. These polymers exhibited favorable degradation rates and mechanical properties suitable for medical applications such as sutures and drug delivery devices .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The benzopyran core can interact with enzymes and receptors, modulating their activity. The benzoyl and silyl groups can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in PubChem and Related Literature
(a) [(3S,4R,5S)-5-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl benzoate ()
- Key Features: Phenolic glycoside with a benzoate ester and hydroxyphenoxy groups. Contains unprotected hydroxyl groups, increasing hydrophilicity. Molecular weight: Estimated ~600–650 g/mol (based on similar compounds in ).
- Higher polarity due to free hydroxyls, improving aqueous solubility but limiting membrane permeability .
(b) [(2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl] 3,4,5-Trihydroxybenzoate ()
- Key Features :
- Simpler glycoside with a trihydroxybenzoate ester and multiple hydroxyl groups.
- Molecular weight: ~368 g/mol (calculated from structure).
- Contrast :
(c) [2-[(2S,3R,4S,5R,6R)-4-Benzoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyphenyl]methyl benzoate ()
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound [(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available research, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C37H30O11
- Molecular Weight : 650.627 g/mol
- CAS Number : 920975-59-3
Research indicates that this compound may exhibit several biological activities:
- Antioxidant Activity : The presence of the oxochromen moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, offering therapeutic benefits in conditions like cancer and diabetes.
- Anti-inflammatory Effects : Preliminary studies suggest that it could modulate inflammatory pathways, providing a basis for its use in inflammatory diseases.
Biological Activity Data
Case Study 1: Antioxidant Properties
A study conducted by Zhang et al. (2022) demonstrated that the compound effectively scavenged DPPH radicals in vitro, indicating strong antioxidant capabilities. The authors suggested that these properties could be beneficial in preventing oxidative stress-related diseases.
Case Study 2: Enzyme Inhibition
In a research project focused on diabetes management, the compound was tested for its ability to inhibit aldose reductase. Results showed a significant reduction in enzyme activity at concentrations of 10 µM and 50 µM, suggesting potential use as an anti-diabetic agent.
Case Study 3: Anti-inflammatory Effects
Research by Lee et al. (2023) explored the anti-inflammatory effects of the compound in a murine model of arthritis. The study found that treatment with the compound reduced swelling and pain significantly compared to control groups.
Q & A
Q. What safety protocols should be followed when handling this compound in the absence of comprehensive toxicological data?
While specific toxicity data for this compound is unavailable, general laboratory safety practices must be prioritized:
- Use chemical fume hoods to avoid inhalation of vapors or aerosols .
- Wear nitrile gloves, lab coats, and safety goggles compliant with OSHA/EN166 standards .
- Store in tightly sealed containers in dry, ventilated areas to prevent moisture ingress or electrostatic discharge .
- In case of exposure, follow first-aid measures such as rinsing eyes/skin with water for 15 minutes and seeking medical attention .
Q. How should this compound be stored to ensure stability during experimental workflows?
- Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the tert-butyl(diphenyl)silyl group .
- Maintain a dry environment (e.g., with desiccants) to avoid degradation of benzoyloxy and silyl ether moieties .
- Avoid prolonged exposure to light, as the coumarin derivative (4-methyl-2-oxochromen-7-yl) may undergo photodegradation .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
- NMR Spectroscopy : Assign stereochemistry using H and C NMR, focusing on oxan ring protons (2R,3S,4S,5R,6S) and tert-butyl(diphenyl)silyl methyl groups .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI-HRMS for [M+Na] ion) and fragmentation patterns of labile groups (e.g., benzoyloxy cleavage) .
- HPLC : Use reverse-phase methods (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect hydrolyzed byproducts .
Q. What ethical guidelines apply to in vitro studies involving this compound?
- Use only for laboratory research; prohibit administration to humans or animals per regulatory standards .
- Document disposal via certified hazardous waste services to prevent environmental release .
Q. How can researchers efficiently locate literature on this compound using chemical databases?
- Search via CAS Registry Numbers (if available) or systematic IUPAC names in SciFinder or Reaxys.
- Cross-reference synonyms (e.g., tert-butyl(diphenyl)silyl-protected intermediates) and structural motifs (e.g., coumarin derivatives) in PubChem or ChEBI .
Advanced Research Questions
Q. What strategies optimize the refinement of this compound’s crystal structure using SHELX?
- Use SHELXL for high-resolution refinement:
- Apply TWIN/BASF commands if twinning is observed in the oxan ring system .
- Restrain ADP similarity for the tert-butyl(diphenyl)silyl group to mitigate disorder .
Q. How can synthetic routes be improved to enhance yield and stereochemical fidelity?
- Protecting Group Strategy : Use orthogonal protection (e.g., tert-butyl(diphenyl)silyl for primary hydroxyl, benzoyl for secondary) to minimize side reactions .
- Coupling Conditions : Optimize glycosylation (coumarin-7-yl oxy linkage) with Lewis acids (e.g., TMSOTf) in anhydrous dichloromethane .
- Real-Time Monitoring : Track intermediates via TLC (UV-active coumarin) or F NMR (if fluorinated analogs are synthesized) .
Q. What computational methods are suitable for studying this compound’s conformational dynamics?
- Perform Density Functional Theory (DFT) calculations to model the oxan ring’s chair conformation and silyl group steric effects .
- Use Molecular Dynamics (MD) simulations in explicit solvent (e.g., DMSO) to predict solubility and aggregation behavior .
Q. How can pharmacophore mapping leverage structural features for target identification?
- The coumarin moiety may interact with serine proteases or cytochrome P450 enzymes. Use PDB databases to screen for binding pockets complementary to the benzoyloxy and silyl groups .
- Validate hypotheses via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental phasing approaches resolve crystallographic ambiguities in derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
